

A Comparative Guide: Ethyl 2-bromopropionated3 vs. its Non-deuterated Analog

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ethyl 2-bromopropionate-d3** and its non-deuterated counterpart, Ethyl 2-bromopropionate. The inclusion of deuterium in the ethyl group of the molecule introduces subtle yet significant changes in its physicochemical properties and reactivity. This comparison is intended to assist researchers in selecting the appropriate compound for their specific applications, ranging from polymer synthesis to metabolic studies in drug development.

Physicochemical Properties

The primary physical and chemical properties of Ethyl 2-bromopropionate and its deuterated analog are summarized in the table below. The most notable difference is the increase in molecular weight upon deuteration, which can influence properties such as density and boiling point, although specific experimental values for the boiling point and density of the d3 analog are not readily available in the literature.



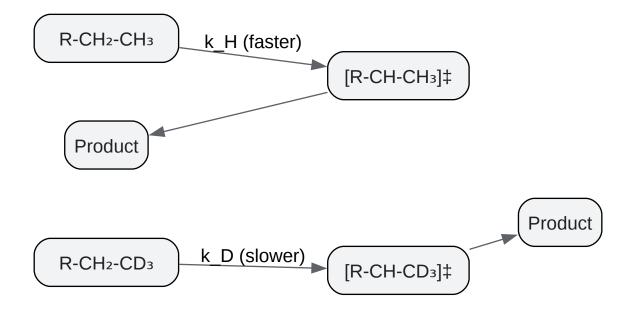
Property	Ethyl 2-bromopropionate	Ethyl 2-bromopropionate- d3
Molecular Formula	C5H9BrO2[1]	C5H6D3BrO2
Molecular Weight	181.03 g/mol [2]	184.05 g/mol
Appearance	Colorless to pale yellow liquid[1][2]	Not specified
Odor	Pungent, fruity[1][2]	Not specified
Boiling Point	156-160 °C[3]	Not available
Density	1.394 g/mL at 25 °C[3]	Not available
Refractive Index (n20/D)	1.446	Not available
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether[1]	Not specified
CAS Number	535-11-5[2]	1398066-14-2

Performance Comparison and Applications

1. Kinetic Isotope Effect (KIE) in Chemical Reactions

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This is due to the C-D bond being stronger than the C-H bond. While specific studies directly comparing the KIE of Ethyl 2-bromopropionate and its d3 analog in reactions like Atom Transfer Radical Polymerization (ATRP) are not prevalent, the general principle suggests that reactions involving the cleavage of a C-H bond on the ethyl group would be slower with the deuterated compound.





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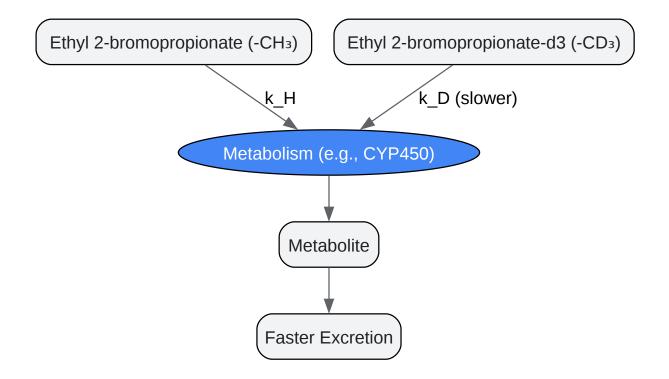
Caption: Conceptual illustration of the kinetic isotope effect.

2. Metabolic Stability in Drug Development

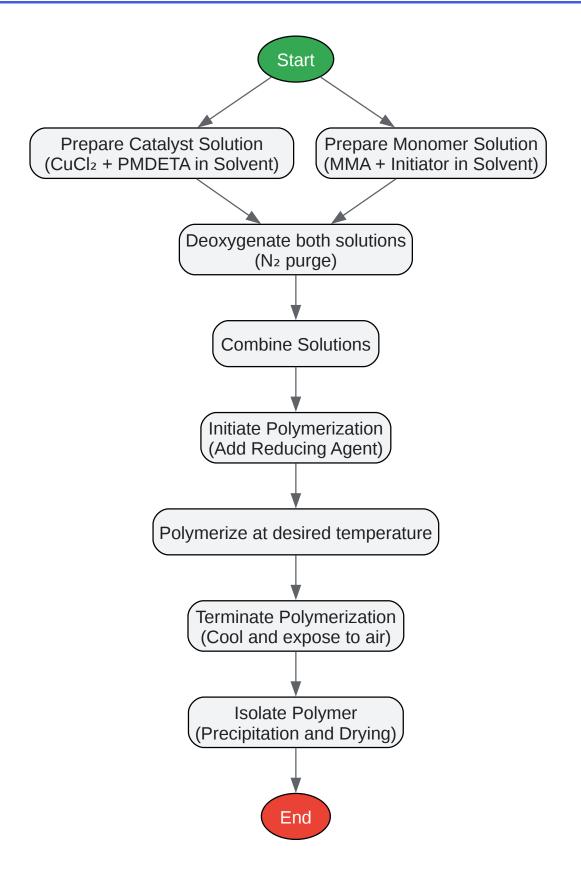
In the context of drug development, deuteration is a strategy employed to enhance the metabolic stability of a molecule.[4][5] The stronger C-D bond can slow down metabolism by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds.[6] For ester-containing compounds like Ethyl 2-bromopropionate, a potential metabolic pathway is hydrolysis by esterases. While the deuteration is on the ethyl group and not directly at the ester linkage, it could potentially influence interactions with metabolic enzymes.

A study on the N-methyl deuterated analog of enzalutamide demonstrated that deuteration led to a significant decrease in the in vitro intrinsic clearance in both rat and human liver microsomes, and a corresponding increase in in vivo exposure in rats. This highlights the potential for deuteration to improve pharmacokinetic profiles. Although direct metabolic stability data for **Ethyl 2-bromopropionate-d3** is not available, similar principles would be expected to apply.









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